Methyl 3-nitro-1-naphthoate
Overview
Description
Methyl 3-nitro-1-naphthoate is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties in Microenvironments
- Enhancement of Photophysical Properties : Methyl 3-nitro-1-naphthoate, when investigated in different microenvironments like micelles and niosomes, shows enhanced absorption and fluorescence intensity. This suggests its utility in photophysical studies and potential applications in materials science (Wang et al., 2016).
Chemical and Electronic Properties
- Dipole Moments and Conformational Analysis : The dipole moments of methyl 1-naphthoates, including those substituted with a nitro group, provide insights into the conformation of the carboxyl group and its rotational isomerism. This information is crucial for understanding the chemical behavior and reactivity of these compounds (Fujita et al., 1967).
- UV Absorption Spectra : The UV absorption spectra of substituted 1-naphthoic acids, including those with nitro groups, reveal the electronic transitions between molecular orbitals. This knowledge is key to applications in spectroscopy and the development of electronic materials (Fujita et al., 1966).
Applications in Organic Chemistry
- Nitrosation and Antiviral Activities : Studies on nitrosation of phenolic substrates, including naphthols, show the production of p-quinone monooximes, which exhibit antiviral activities. This suggests potential pharmaceutical applications of these derivatives (Ishikawa et al., 1996).
- Methylamination in Organic Synthesis : this compound's derivatives are explored in methylamination reactions, providing valuable insights into the synthesis of nitro compounds. This is significant for developing new synthetic routes in organic chemistry (Woźniak et al., 1997).
Mechanism of Action
Biochemical Pathways
It’s known that naphthalene and its derivatives can be metabolized by various bacterial species . More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
The ADME properties of Methyl 3-nitro-1-naphthoate are as follows :
- Absorption : High gastrointestinal absorption is predicted .
- Distribution : The compound is predicted to be BBB permeant .
- Metabolism : It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 .
- Excretion : Information on the excretion of this compound is not available .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
methyl 3-nitronaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)11-7-9(13(15)16)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDSCNJHFVWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293887 | |
Record name | methyl 3-nitro-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-63-9 | |
Record name | 13772-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-nitro-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-nitronaphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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